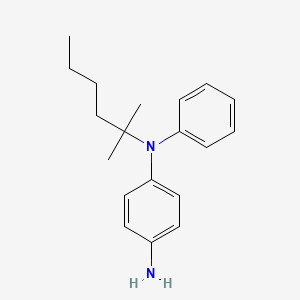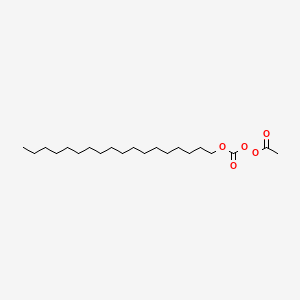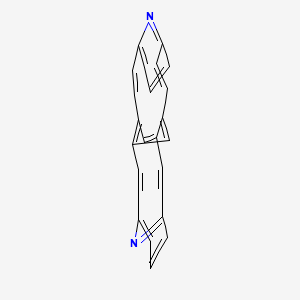![molecular formula C17H21N3O4S B14507062 4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid CAS No. 64444-87-7](/img/structure/B14507062.png)
4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a hexyl chain, which is further connected to a 1-methyl-5-nitro-1H-imidazole ring via a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated imidazole is alkylated with a suitable alkyl halide to introduce the methyl group at the 1-position.
Thioether Formation: The alkylated imidazole is reacted with a thiol to form the sulfanyl linkage.
Hexyl Chain Introduction: The thiol derivative is then reacted with a hexyl halide to introduce the hexyl chain.
Benzoic Acid Coupling: Finally, the hexyl chain is coupled with benzoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more sustainable reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids.
Applications De Recherche Scientifique
4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring and nitro group make it a potential candidate for developing antimicrobial and anticancer agents.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Enzyme Inhibition: The imidazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with specific receptors on cell surfaces, modulating their activity.
DNA Interaction: The nitro group can form reactive intermediates that interact with DNA, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: An antimicrobial agent with a similar imidazole ring structure.
Tinidazole: Another antimicrobial agent with a nitroimidazole moiety.
Omeprazole: A proton pump inhibitor with an imidazole ring.
Uniqueness
4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid is unique due to its combination of a benzoic acid moiety, a hexyl chain, and a nitroimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
64444-87-7 |
|---|---|
Formule moléculaire |
C17H21N3O4S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
4-[6-(1-methyl-5-nitroimidazol-2-yl)sulfanylhexyl]benzoic acid |
InChI |
InChI=1S/C17H21N3O4S/c1-19-15(20(23)24)12-18-17(19)25-11-5-3-2-4-6-13-7-9-14(10-8-13)16(21)22/h7-10,12H,2-6,11H2,1H3,(H,21,22) |
Clé InChI |
SRXJZCXMPSBTDD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1SCCCCCCC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


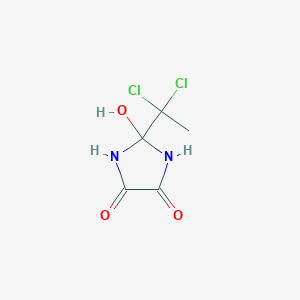
![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
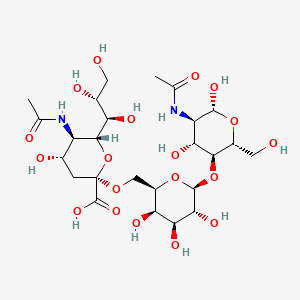
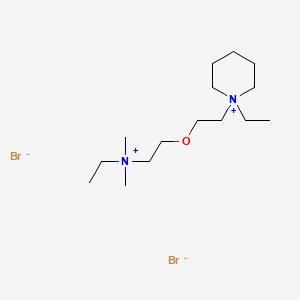
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
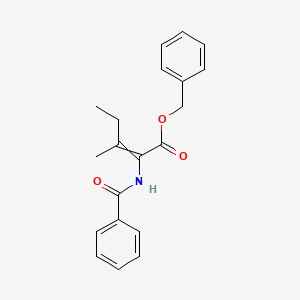
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)
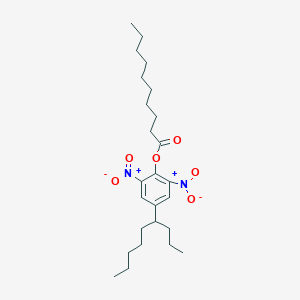
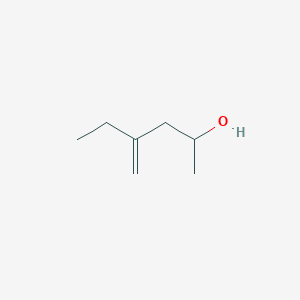
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
